Superior Enantiomeric Excess and Yield in Asymmetric Synthesis
The enantioselective synthesis of trans-cyclohex-2-ene-1,4-diol via a chiral p-benzoquinone equivalent achieves a final step yield of 78% and an enantiomeric excess of 95% for the (1S,4S)-enantiomer [1]. In contrast, the previously reported chloroperoxidase-catalyzed oxidation method furnished the product in only 34% yield and 70% ee [1]. This represents a 2.3-fold increase in yield and a 36% relative improvement in enantiopurity.
| Evidence Dimension | Synthetic Efficiency and Enantiopurity |
|---|---|
| Target Compound Data | Yield: 78% (final step); ee: 95% |
| Comparator Or Baseline | Chloroperoxidase method: Yield: 34%; ee: 70% |
| Quantified Difference | Yield improvement: 44 percentage points; ee improvement: 25 percentage points |
| Conditions | Synthesis from chiral p-benzoquinone equivalent vs. chloroperoxidase-catalyzed oxidation of cyclohexa-1,3-diene |
Why This Matters
Higher yield and enantiopurity directly translate to reduced cost per gram of desired enantiomer and improved fidelity in downstream chiral syntheses, making this method the preferred route for procurement of enantiopure trans-cyclohex-2-ene-1,4-diol.
- [1] Alibés, R., de March, P., Figueredo, M., Font, J., & Marjanet, G. (2004). An efficient approach to either enantiomer of trans-cyclohex-2-ene-1,4-diol. Tetrahedron: Asymmetry, 15(7), 1151-1155. https://doi.org/10.1016/j.tetasy.2004.02.003 View Source
